molecular formula C22H20N4OS B2476858 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile CAS No. 860649-63-4

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2476858
CAS No.: 860649-63-4
M. Wt: 388.49
InChI Key: LGBOMYMQWRGUDZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a morpholino group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile in the presence of a base.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrimidine ring.

    Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions, such as using alkyl halides or acyl chlorides.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties. It can be used as a lead compound for the development of new pharmaceuticals.

    Medicine: Due to its bioactivity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and a treatment for infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. Its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:

    2-(Benzylsulfanyl)-4-morpholino-5-pyrimidinecarbonitrile: Lacks the phenyl group, which may affect its chemical reactivity and bioactivity.

    4-Morpholino-6-phenyl-5-pyrimidinecarbonitrile: Lacks the benzylsulfanyl group, which may influence its solubility and interaction with biological targets.

    2-(Benzylsulfanyl)-5-pyrimidinecarbonitrile: Lacks both the morpholino and phenyl groups, which may significantly alter its properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c23-15-19-20(18-9-5-2-6-10-18)24-22(28-16-17-7-3-1-4-8-17)25-21(19)26-11-13-27-14-12-26/h1-10H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBOMYMQWRGUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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